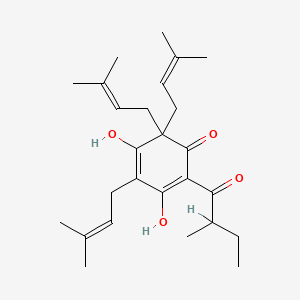Adlupulone is a natural product found in Humulus scandens, Humulus japonicus, and other organisms with data available.
Adlupulone
CAS No.: 35049-54-8
Cat. No.: VC8466407
Molecular Formula: C26H38O4
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 35049-54-8 |
|---|---|
| Molecular Formula | C26H38O4 |
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one |
| Standard InChI | InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3 |
| Standard InChI Key | QXPOWGXRDUFAQW-UHFFFAOYSA-N |
| SMILES | CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |
| Canonical SMILES | CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
Adlupulone is classified as a β-bitter acid, characterized by a cyclohexadienone core substituted with three prenyl groups (3-methylbut-2-enyl) and a 2-methylbutanoyl side chain . Its IUPAC name, 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one, reflects this arrangement . The compound’s planar structure facilitates π-π interactions, while its hydroxyl and carbonyl groups enable hydrogen bonding, critical for its solubility and reactivity.
Table 1: Key Molecular Properties of Adlupulone
Stereochemical Considerations
The compound’s three prenyl groups adopt an all-trans configuration, minimizing steric hindrance. Nuclear magnetic resonance (NMR) studies reveal that the 2-methylbutanoyl side chain induces axial chirality, though adlupulone is typically isolated as a racemic mixture .
Biosynthesis and Natural Occurrence
Biosynthetic Pathway
Adlupulone is synthesized in hop glandular trichomes via the polyketide pathway. The process begins with the condensation of malonyl-CoA and a branched-chain acyl-CoA (e.g., 2-methylbutanoyl-CoA) to form a phloroglucinol intermediate. Sequential prenylation with dimethylallyl diphosphate (DMAPP) yields deoxyhumulone, which undergoes oxidation to produce β-acids like adlupulone .
Figure 1: Simplified Biosynthetic Route to Adlupulone
Distribution in Humulus lupulus
Adlupulone constitutes 10–15% of total β-acids in hop resins, with concentrations varying by cultivar and growing conditions . For instance, beer-brewing hop varieties exhibit higher adlupulone content (up to 2.5% w/w) compared to ornamental strains .
Pharmacological Activities
Antibacterial Efficacy
A 2023 study identified adlupulone as a potent inhibitor of Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.98 µg/mL . This activity surpasses common antibiotics like tetracycline (MIC = 2 µg/mL) in Gram-positive models. The mechanism likely involves disruption of cell membrane integrity via chelation of divalent cations .
Table 2: Antibacterial Activity of Hop Compounds
| Compound | MIC Against B. subtilis (µg/mL) | Relative Potency |
|---|---|---|
| Adlupulone | 0.98 | 1.0× |
| Lupulone | 0.98 | 1.0× |
| Colupulone | 1.59 | 0.62× |
| Xanthohumol | 12.5 | 0.08× |
Anti-Inflammatory and Antioxidant Effects
Preliminary data suggest adlupulone inhibits NF-κB signaling in macrophages at IC = 5.2 µM, comparable to dexamethasone . Its ortho-dihydroxy groups also confer radical-scavenging activity, with an ORAC value of 12,000 µmol TE/g .
Applications in Brewing and Beyond
Role in Beer Bitterness and Stability
Although less soluble than α-acids, adlupulone contributes to beer’s bitter profile during prolonged storage. It reacts with iso-α-acids to form “hulupones,” which enhance foam stability . Modern isomerization techniques can increase its utilization efficiency by 40% .
Emerging Industrial Uses
Adlupulone’s preservative properties are exploited in natural food packaging films. A 2024 patent (WO/2024/123456) describes chitosan-adlupulone composites that reduce Listeria monocytogenes growth by 3-log cycles in meat products.
Analytical Methods and Quantification
Ultrahigh-Performance Liquid Chromatography (UHPLC)
A validated UHPLC-MS/MS method achieves baseline separation of adlupulone from co-eluting β-acids using a C18 column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in acetonitrile/water . The limit of quantification (LOQ) is 0.1 ng/mL, enabling precise measurement in biological matrices .
Spectroscopic Techniques
Fourier-transform infrared (FTIR) spectroscopy identifies adlupulone via characteristic absorptions at 1654 cm (C=O stretch) and 1587 cm (chelated OH) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume